molecular formula C13H21IO B590309 (1R,1'S)-Octahydro-1-(2'-iodo-1'-methylethyl)-7a-methyl-inden-4-one CAS No. 145372-32-3

(1R,1'S)-Octahydro-1-(2'-iodo-1'-methylethyl)-7a-methyl-inden-4-one

Cat. No.: B590309
CAS No.: 145372-32-3
M. Wt: 320.214
InChI Key: FGFOBTXOTMBRFU-FIOVSDBCSA-N
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Description

(1R,1’S)-Octahydro-1-(2’-iodo-1’-methylethyl)-7a-methyl-inden-4-one is a complex organic compound characterized by its unique structural features, including an iodine atom and a methyl group attached to an indene framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,1’S)-Octahydro-1-(2’-iodo-1’-methylethyl)-7a-methyl-inden-4-one typically involves multiple steps, starting from simpler organic molecules. A common synthetic route may include:

    Formation of the Indene Framework: This can be achieved through cyclization reactions involving dienes and alkynes under catalytic conditions.

    Introduction of the Iodo Group: The iodo group can be introduced via halogenation reactions, often using iodine and a suitable oxidizing agent.

    Hydrogenation: The indene framework is then subjected to hydrogenation to achieve the octahydro structure.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and reagents would be chosen to maximize efficiency and minimize costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the iodo group, leading to the formation of iodinated derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.

    Substitution: The iodo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or cyanides under basic or neutral conditions.

Major Products:

    Oxidation: Iodinated alcohols or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer or anti-inflammatory agents.

    Biological Probes: Used in the development of probes for studying biological pathways involving iodine.

Industry:

    Material Science:

Mechanism of Action

The mechanism by which (1R,1’S)-Octahydro-1-(2’-iodo-1’-methylethyl)-7a-methyl-inden-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodo group can influence its binding affinity and specificity.

Comparison with Similar Compounds

    (1R,1’S)-Octahydro-1-(2’-bromo-1’-methylethyl)-7a-methyl-inden-4-one: Similar structure but with a bromine atom instead of iodine.

    (1R,1’S)-Octahydro-1-(2’-chloro-1’-methylethyl)-7a-methyl-inden-4-one: Chlorine atom instead of iodine.

    (1R,1’S)-Octahydro-1-(2’-fluoro-1’-methylethyl)-7a-methyl-inden-4-one: Fluorine atom instead of iodine.

Uniqueness: The presence of the iodo group in (1R,1’S)-Octahydro-1-(2’-iodo-1’-methylethyl)-7a-methyl-inden-4-one makes it unique due to iodine’s larger atomic size and higher reactivity compared to other halogens. This can result in different reactivity patterns and biological activities, making it a valuable compound for specific applications.

Properties

IUPAC Name

(1R,3aR)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-2,3,5,6,7,7a-hexahydro-1H-inden-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21IO/c1-9(8-14)10-6-7-13(2)11(10)4-3-5-12(13)15/h9-11H,3-8H2,1-2H3/t9-,10+,11?,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFOBTXOTMBRFU-FIOVSDBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CI)C1CCC2(C1CCCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CI)[C@@H]1CC[C@@]2(C1CCCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858236
Record name (1R,3aR)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-2,3,5,6,7,7a-hexahydro-1H-inden-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145372-32-3
Record name (1R,3aR)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-2,3,5,6,7,7a-hexahydro-1H-inden-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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